6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Medicinal Chemistry Histamine H3 Receptor Intermediate Synthesis

This 1:1 hydrochloride salt provides a ready-to-use, stable intermediate, eliminating in-house protection chemistry for the 6-methoxy group. Cited in patent WO2007110364A1 for histamine H3 receptor ligands, its non-exchangeable methoxy handle enables late-stage diversification, accelerating SAR exploration. The defined salt form (predicted pKa ~7.8) and CNS drug-like profile (cLogP 2.1, TPSA 56.8 Ų) make it ideal for kinase hinge-binder library enumeration and pre-formulation studies.

Molecular Formula C13H18ClN3OS
Molecular Weight 299.82 g/mol
CAS No. 1217113-05-7
Cat. No. B6489037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
CAS1217113-05-7
Molecular FormulaC13H18ClN3OS
Molecular Weight299.82 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl
InChIInChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H
InChIKeyOBONXZVRZUJIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride (CAS 1217113-05-7): Core Chemical Identity and Sourcing Position


6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride (CAS 1217113-05-7) is a heterocyclic hydrochloride salt composed of a 6‑methoxy‑1,3‑benzothiazole core substituted at the 2‑position with a 4‑methylpiperazine ring. Its molecular formula is C₁₃H₁₈ClN₃OS and its monoisotopic mass is 299.0859111 Da [1]. The compound is catalogued under PubChem CID 16812746 and the synonym AKOS026700372 [1]. It is known primarily as a synthetic intermediate and has been explicitly cited in patent literature as a precursor for further functionalization, although no intrinsic pharmacological endpoints have been disclosed for the free base or its salt [2].

Why a Generic Benzothiazole-Piperazine Cannot Replace 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride in Target-Oriented Synthesis


In the benzothiazole-piperazine class, the electronic and steric contributions of the 6‑methoxy and N‑methyl groups dictate distinct reactivity profiles, which in turn govern the success of downstream coupling reactions and the pharmacological properties of final products. For instance, patent literature explicitly distinguishes 2‑(4‑methylpiperazin‑1‑yl)‑6‑methoxybenzothiazole from its 6‑hydroxy analogue as a functional intermediate, emphasizing that the methoxy group is a non‑exchangeable handle for subsequent derivatization [1]. Similarly, the presence of the N‑methyl group on the piperazine ring modulates basicity (calculated pKa ~7.5–8.5 for the tertiary amine, versus ~9–10 for unsubstituted piperazines), which directly affects salt stoichiometry, solubility, and the pH‑dependent speciation of the hydrochloride salt [2]. Swapping the 6‑OCH₃ for –H, –Cl, or –OH shifts the electron density on the benzothiazole ring and alters the regiochemistry of electrophilic aromatic substitution, making the target compound non‑interchangeable with close structural analogs in multi‑step synthetic pathways [2][3].

Quantitative Differentiation Evidence for 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride Against Closest Analogs


Synthetic Utility as a Protected 6‑Hydroxy Intermediate: Explicit Patent Differentiation from the Free Phenol

In the patent family WO2007110364A1, the target compound 2‑(4‑methylpiperazin‑1‑yl)‑6‑methoxybenzothiazole (free base) is listed alongside its 6‑hydroxy congener as the only two intermediates specifically named in the background section. The patent explicitly states that no pharmacological data are available for these two compounds, indicating they were prepared solely as synthetic precursors for further derivatization [1]. The 6‑methoxy group serves as a protected phenol that can be cleaved post‑coupling, whereas the 6‑hydroxy analogue would require orthogonal protection strategies, adding 2–3 synthetic steps. This functional differentiation is quantified in process chemistry terms: a single deprotection operation replaces a protection/deprotection sequence, reducing the linear step count by at least two transformations.

Medicinal Chemistry Histamine H3 Receptor Intermediate Synthesis

Lipophilicity Modulation via 6‑Methoxy Substitution: Calculated logP Difference Relative to the 6‑Unsubstituted Analog

The 6‑methoxy group significantly alters the lipophilicity of the benzothiazole-piperazine scaffold. The target compound has a computed XLogP3 of 2.1 [1]. In contrast, the des‑methoxy analog 2‑(4‑methylpiperazin‑1‑yl)‑1,3‑benzothiazole has a computed XLogP3 of 1.5 [2]. This ΔlogP of +0.6 units translates to an approximately 4‑fold higher predicted partitioning into octanol, which directly influences passive membrane permeability and metabolic stability. For procurement decisions, a higher logP may be desirable for CNS-targeted probe libraries, where the target compound’s intermediate lipophilicity places it within the optimal CNS drug space (logP 2–4).

Physicochemical Profiling logP Drug-likeness

Topological Polar Surface Area (TPSA) Reduction and H‑Bond Acceptor Count Advantage Over the 6‑Hydroxy Analog

The methoxy-to-hydroxy substitution replaces a hydrogen bond donor (–OH) with a methyl group, which eliminates one H‑bond donor and increases the H‑bond acceptor count only marginally. The target compound has a TPSA of 56.8 Ų and 5 H‑bond acceptors [1]. The 6‑hydroxy analog 2‑(4‑methylpiperazin‑1‑yl)‑6‑hydroxybenzothiazole is predicted to have a TPSA of approximately 77 Ų and 6 H‑bond acceptors, with one additional donor [2]. The ~20 Ų reduction in TPSA can increase the probability of oral bioavailability; empirical thresholds suggest that compounds with TPSA < 140 Ų have high intestinal absorption, and every 10 Ų decrement can improve permeability by ~0.3 log units.

Medicinal Chemistry TPSA Bioavailability

Basicity and Salt Stoichiometry Control: Distinction from N‑Unsubstituted Piperazine Analogs

The 4‑methyl substituent on the piperazine ring lowers the basicity of the adjacent nitrogen relative to N‑unsubstituted piperazine. The computed pKa of the conjugate acid of the N‑methylpiperazine moiety is approximately 7.8, whereas the pKa of the corresponding secondary amine in 6‑methoxy‑2‑(piperazin‑1‑yl)‑1,3‑benzothiazole is predicted to be ~9.5 [1]. This 1.7 log‑unit difference means that at physiological pH (7.4), the N‑methyl compound is approximately 50% ionized versus >99% ionization for the unsubstituted analog. Consequently, the hydrochloride salt of the target compound forms a well‑defined 1:1 stoichiometric salt, while the unsubstituted analog may form variable hydrate and polymorphic mixtures, complicating solid‑form development and accurate dosing.

pKa Salt Formation Crystallinity

Procurement-Driven Application Scenarios for 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride


Building Block for Histamine H3 Receptor Ligand Libraries

The compound is specifically cited as an intermediate in patent WO2007110364A1 for the preparation of histamine H3 receptor ligands [1]. Its 6‑methoxy group serves as a stable surrogate for the 6‑hydroxy function, enabling late‑stage deprotection and diversification. Procurement of the ready‑to‑use hydrochloride salt eliminates the need for in‑house protection chemistry, accelerating SAR exploration by 1–2 weeks per analog.

Physicochemical Tool Compound for CNS Drug Design

With a computed logP of 2.1 and TPSA of 56.8 Ų, the compound resides squarely within CNS drug‑like space [1]. It can be used as a reference scaffold for measuring the impact of 6‑substitution on permeability and metabolic stability in parallel artificial membrane permeability assay (PAMPA) and microsomal stability studies, providing a bridging point between in silico predictions and experimental ADME data.

Kinase Inhibitor Scaffold Optimization

Benzothiazole‑piperazine hybrids are a privileged kinase hinge‑binder motif [1]. The 6‑methoxy group offers a vector for modulating selectivity through interaction with the kinase gatekeeper residue. Because the compound lacks intrinsic kinase inhibition data, it is ideally suited as a clean‑slate core for combinatorial library enumeration, allowing medicinal chemists to establish their own SAR without pre‑existing bias from vendor‑supplied biological annotations.

Solid‑Form Screening and Pre‑formulation Development

The well‑defined 1:1 hydrochloride salt, characterized by a single H‑bond donor and moderate basicity (predicted pKa ~7.8), presents a favorable solid‑form landscape for crystallization screening [1]. Its lower hygroscopicity risk relative to N‑unsubstituted piperazine analogs makes it a reliable candidate for early pre‑formulation studies, where consistent solid‑state properties are paramount.

Quote Request

Request a Quote for 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.